[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,10,10b-trihydroxy-2,4a,7,7,10a-pentamethyl-1-oxo-2,3,5,6,6a,8,9,10-octahydrobenzo[f]chromen-6-yl] 2-morpholin-4-ylacetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,10,10b-trihydroxy-2,4a,7,7,10a-pentamethyl-1-oxo-2,3,5,6,6a,8,9,10-octahydrobenzo[f]chromen-6-yl] 2-morpholin-4-ylacetate;hydrochloride is a complex organic molecule with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a morpholine ring, and a benzochromen core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,10,10b-trihydroxy-2,4a,7,7,10a-pentamethyl-1-oxo-2,3,5,6,6a,8,9,10-octahydrobenzo[f]chromen-6-yl] 2-morpholin-4-ylacetate;hydrochloride involves multiple steps, starting from simpler organic precursors. The key steps typically include:
Formation of the benzochromen core: This step involves cyclization reactions to form the benzochromen structure.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions.
Attachment of the morpholine ring: The morpholine ring is attached via nucleophilic substitution reactions.
Final assembly and purification: The final compound is assembled through esterification and purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reactors, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,10,10b-trihydroxy-2,4a,7,7,10a-pentamethyl-1-oxo-2,3,5,6,6a,8,9,10-octahydrobenzo[f]chromen-6-yl] 2-morpholin-4-ylacetate;hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.
Scientific Research Applications
[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,10,10b-trihydroxy-2,4a,7,7,10a-pentamethyl-1-oxo-2,3,5,6,6a,8,9,10-octahydrobenzo[f]chromen-6-yl] 2-morpholin-4-ylacetate;hydrochloride: has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of [(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,10,10b-trihydroxy-2,4a,7,7,10a-pentamethyl-1-oxo-2,3,5,6,6a,8,9,10-octahydrobenzo[f]chromen-6-yl] 2-morpholin-4-ylacetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering gene expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,10,10b-trihydroxy-2,4a,7,7,10a-pentamethyl-1-oxo-2,3,5,6,6a,8,9,10-octahydrobenzo[f]chromen-6-yl] 2-morpholin-4-ylacetate;hydrochloride: can be compared with other similar compounds to highlight its uniqueness:
9-deoxyforskolin: Similar structure but lacks the morpholine ring.
7beta-acetoxy-8,13-epoxy-1alpha,6beta-dihydroxylabd-14-en-11-one: Shares the benzochromen core but differs in functional groups.
7beta-Acetoxy-1alpha,6beta-dihydroxy-8,13-epoxy-labd-14-en-11-one: Another related compound with different substituents.
This compound .
Properties
CAS No. |
111188-69-3 |
---|---|
Molecular Formula |
C26H42ClNO8 |
Molecular Weight |
532.1 g/mol |
IUPAC Name |
[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,10,10b-trihydroxy-2,4a,7,7,10a-pentamethyl-1-oxo-2,3,5,6,6a,8,9,10-octahydrobenzo[f]chromen-6-yl] 2-morpholin-4-ylacetate;hydrochloride |
InChI |
InChI=1S/C26H41NO8.ClH/c1-7-16-15(2)21(30)26(32)24(5)17(28)8-9-23(3,4)20(24)19(22(31)25(26,6)35-16)34-18(29)14-27-10-12-33-13-11-27;/h7,15-17,19-20,22,28,31-32H,1,8-14H2,2-6H3;1H/t15?,16-,17-,19-,20-,22-,24-,25+,26-;/m1./s1 |
InChI Key |
ARUKYXZVGDBLIW-REWHUKDOSA-N |
Isomeric SMILES |
CC1[C@H](O[C@]2([C@@H]([C@@H]([C@H]3[C@]([C@@]2(C1=O)O)([C@@H](CCC3(C)C)O)C)OC(=O)CN4CCOCC4)O)C)C=C.Cl |
Canonical SMILES |
CC1C(OC2(C(C(C3C(CCC(C3(C2(C1=O)O)C)O)(C)C)OC(=O)CN4CCOCC4)O)C)C=C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.